6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a heterocyclic organic compound. It belongs to the quinoline family, specifically a carbostyril, characterized by the 2-oxo-1,2-dihydroquinoline core. The molecule features a methoxy group at the 6th position and a nitrile group at the 3rd position of the quinoline ring system. This compound serves as a key building block in synthesizing diverse biologically active molecules, particularly pharmaceuticals, due to its versatile reactivity. []
6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a chemical compound with the molecular formula and a CAS number of 123990-79-4. This compound belongs to the class of quinolines, which are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a methoxy group at the 6-position contributes to its unique chemical properties, enhancing solubility and reactivity in various chemical reactions.
The synthesis of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile typically involves several synthetic routes:
The molecular structure of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile can be analyzed in terms of its functional groups and stereochemistry:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide detailed insights into the molecular structure, confirming the positions of functional groups and their interactions .
6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile is involved in several notable chemical reactions:
The mechanism of action for 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with biological targets:
The physical and chemical properties of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile include:
Property | Value |
---|---|
Molecular Weight | 204.19 g/mol |
Melting Point | ~155 °C |
Solubility | Soluble in ethanol |
6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile has several scientific applications:
6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile belongs to the 2-oxoquinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a 2-pyridone ring. The systematic IUPAC name designates the methoxy group at position 6 of the quinoline scaffold, the oxo group at position 2, and the carbonitrile moiety at position 3. This molecular framework is substantiated by the chemical formula C₁₁H₈N₂O₂ and a molecular weight of 200.19 g/mol [1] [3] . The core structure aligns with quinoline derivatives, where the lactam group (2-oxo-1,2-dihydro) imparts planarity and the carbonitrile contributes to electronic delocalization. Alternative nomenclature includes 6-methoxy-2-oxo-1H-quinoline-3-carbonitrile, emphasizing the lactam's enolizable proton. Key identifiers include the CAS Registry Number 123990-79-4 and canonical SMILES representation COC₁=CC₂=C(C=C₁)NC(=O)C₂=C#N [3] [4] .
Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
IUPAC Name | 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile |
Molecular Formula | C₁₁H₈N₂O₂ |
Molecular Weight | 200.19 g/mol |
CAS Registry Number | 123990-79-4 |
Canonical SMILES | COC₁=CC₂=C(C=C₁)NC(=O)C₂=C#N |
InChI Key | YGUXGTBWQYMRDL-UHFFFAOYSA-N |
Quinoline derivatives have been extensively explored in drug discovery due to their structural versatility and diverse pharmacological profiles. The 2-oxo-1,2-dihydroquinoline scaffold, in particular, gained prominence for its "drug-like" properties, evidenced by calculated parameters: molecular weight < 300, topological polar surface area (TPSA) ~58 Ų, and moderate lipophilicity (cLogP ~1.3) [2]. Historically, this scaffold was leveraged to develop compounds targeting esophageal squamous cell carcinoma (ESCC), where existing therapies like cisplatin show limited efficacy. Researchers synthesized 55 derivatives bearing the 2-oxo-1,2-dihydroquinoline-4-carboxamide core, demonstrating potent antiproliferative effects in KYSE410 and KYSE70 cell lines [2]. The scaffold's synthetic accessibility—typically from commercially available isatin derivatives and malonic acid—facilitated rapid library generation [2] [5]. This adaptability positioned quinoline derivatives as privileged structures for oncology, exemplified by clinical investigations into autophagy inhibition mechanisms [2].
The methoxy group (-OCH₃) at position 6 profoundly influences electronic and steric properties. As an electron-donating substituent, it enhances aromatic ring electron density, potentially improving π-stacking interactions with biological targets. This modification also modulates lipophilicity, thereby affecting cellular permeability and bioavailability. In structure-activity relationship (SAR) studies of analogous quinolines, methoxy-substituted analogs exhibited superior antiproliferative activity compared to halogenated or unsubstituted derivatives [2] [5].
The carbonitrile group (-C≡N) at position 3 acts as a hydrogen-bond acceptor and a polar moiety, contributing to target binding affinity. Its strong electron-withdrawing character reduces electron density at C₃/C₄, enhancing electrophilicity for nucleophilic attack or interactions with enzymatic nucleophiles. In autophagy inhibition studies, this group potentiated cytotoxicity by disrupting key pathways in cancer cells [2]. SAR analyses reveal that replacing the carbonitrile with carboxylic acid or ester functionalities diminishes activity, underscoring its critical role [5] [7].
Table 2: Impact of Substituents on Bioactivity in Quinoline Analogs
Position | Substituent | Biological Effect |
---|---|---|
6 | Methoxy | ↑ Cell permeability; ↑ Antiproliferative potency in ESCC cell lines |
3 | Carbonitrile | ↑ Hydrogen bonding; ↑ Autophagy inhibition; Irreplaceable for cytotoxic activity |
3 | Carboxylic acid | ↓ Activity due to reduced electrophilicity and membrane permeability |
7/8 | Halogens | Variable effects depending on cancer cell type |
Collectively, these substituents optimize interactions with biological targets, making 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile a strategic intermediate for developing novel anticancer agents [2] [5] .
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0